molecular formula C5H11NS B12833152 3-((Methylthio)methyl)azetidine

3-((Methylthio)methyl)azetidine

Cat. No.: B12833152
M. Wt: 117.22 g/mol
InChI Key: SQUMRTZPGKQUBI-UHFFFAOYSA-N
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Description

3-((Methylthio)methyl)azetidine is a four-membered nitrogen-containing heterocycle with a methylthio group attached to the azetidine ring. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylthio)methyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-((Methylthio)methyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring or the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-((Methylthio)methyl)azetidine involves its interaction with molecular targets through its azetidine ring and methylthio group. The ring strain in the azetidine moiety makes it highly reactive, allowing it to participate in various chemical transformations. The methylthio group can undergo oxidation or substitution, further modifying the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Methylthio)methyl)azetidine is unique due to the presence of the methylthio group, which imparts additional reactivity and potential for chemical modifications. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

3-(methylsulfanylmethyl)azetidine

InChI

InChI=1S/C5H11NS/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3

InChI Key

SQUMRTZPGKQUBI-UHFFFAOYSA-N

Canonical SMILES

CSCC1CNC1

Origin of Product

United States

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